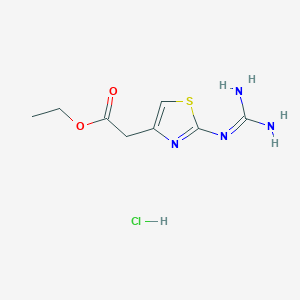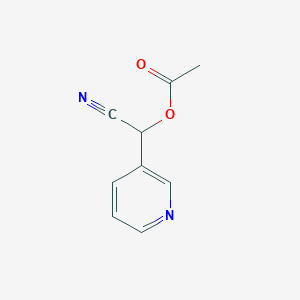
Ethyl 2-(2-carbamimidamido-1,3-thiazol-4-yl)acetate hydrochloride
Descripción general
Descripción
Ethyl 2-(2-carbamimidamido-1,3-thiazol-4-yl)acetate hydrochloride is a chemical compound with the CAS Number: 1272756-56-5 . It has a molecular weight of 264.74 and its IUPAC name is ethyl (2- { [amino (imino)methyl]amino}-1,3-thiazol-4-yl)acetate hydrochloride . The compound is in solid form .
Molecular Structure Analysis
The InChI code for Ethyl 2-(2-carbamimidamido-1,3-thiazol-4-yl)acetate hydrochloride is 1S/C8H12N4O2S.ClH/c1-2-14-6 (13)3-5-4-15-8 (11-5)12-7 (9)10;/h4H,2-3H2,1H3, (H4,9,10,11,12);1H . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a melting point range of 133 - 135 degrees Celsius . It is in solid form .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Thiazole derivatives, such as Ethyl 2-(2-carbamimidamido-1,3-thiazol-4-yl)acetate hydrochloride, have been studied for their potential as antimicrobial agents. The structure of thiazole is known to contribute to the antimicrobial efficacy, making it a valuable scaffold for developing new drugs to combat resistant strains of bacteria and other pathogens .
Antitumor and Cytotoxic Activity
Research has indicated that thiazole compounds can exhibit significant antitumor and cytotoxic activities. This makes them candidates for the development of new anticancer drugs, potentially offering alternatives to existing treatments with lesser side effects .
Anti-inflammatory and Analgesic Activity
The anti-inflammatory and analgesic properties of thiazole derivatives are of great interest in the pharmaceutical industry. These compounds can be used to develop new medications that alleviate pain and reduce inflammation, improving patient comfort and recovery .
Antiviral Activity
Thiazole derivatives have shown promise in antiviral therapy. Their ability to inhibit virus replication makes them potential components of treatments for diseases such as HIV, providing a basis for further research into antiretroviral drugs .
Neuroprotective Agents
The neuroprotective potential of thiazole compounds is being explored, particularly in the context of neurodegenerative diseases. These compounds may help in preserving neural function and slowing the progression of diseases like Alzheimer’s .
Antidiabetic Activity
Thiazole derivatives are being investigated for their use in managing diabetes. Their role in modulating insulin resistance and glucose metabolism could lead to new treatments for type 2 diabetes .
Antihypertensive Agents
The cardiovascular effects of thiazole derivatives, including their antihypertensive properties, are under study. These compounds could contribute to the development of new medications that help control high blood pressure .
Agricultural Applications
Beyond medical applications, thiazole derivatives are also used in agriculture. They serve as precursors for the synthesis of fungicides, herbicides, and insecticides, playing a crucial role in crop protection and yield improvement .
Safety and Hazards
The compound is associated with the GHS07 pictogram . The signal word for this compound is "Warning" . Hazard statements include H302, H312, and H332 , indicating that it may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 , which provide guidance on how to handle and dispose of the compound safely.
Propiedades
IUPAC Name |
ethyl 2-[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O2S.ClH/c1-2-14-6(13)3-5-4-15-8(11-5)12-7(9)10;/h4H,2-3H2,1H3,(H4,9,10,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USGJVWZCDOQLKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)N=C(N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-carbamimidamido-1,3-thiazol-4-yl)acetate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid](/img/structure/B1440902.png)






![2-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)ethan-1-amine](/img/structure/B1440915.png)


![Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate](/img/structure/B1440920.png)

![4'-Methyl-5-nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1440923.png)